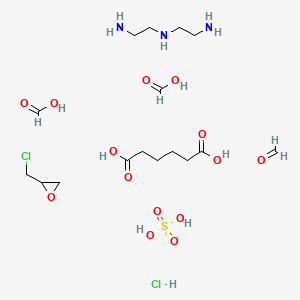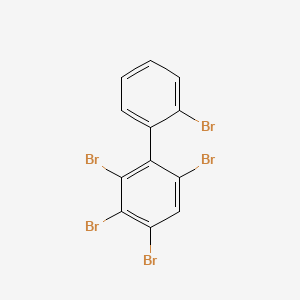
1,1'-Biphenyl, 2,2',3,4,6-pentabromo-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1’-Biphenyl, 2,2’,3,4,6-pentabromo- is a polybrominated biphenyl compound. Polybrominated biphenyls are a group of synthetic organic compounds with multiple bromine atoms attached to a biphenyl structure. These compounds are known for their use as flame retardants in various consumer products, including electronics, textiles, and plastics .
准备方法
Synthetic Routes and Reaction Conditions: 1,1’-Biphenyl, 2,2’,3,4,6-pentabromo- can be synthesized through the bromination of biphenyl. The process involves the reaction of biphenyl with bromine in the presence of a catalyst, such as iron or aluminum bromide. The reaction is typically carried out in a solvent like carbon tetrachloride or chloroform, under controlled temperature and pressure conditions .
Industrial Production Methods: Industrial production of 1,1’-Biphenyl, 2,2’,3,4,6-pentabromo- follows similar synthetic routes but on a larger scale. The process involves continuous bromination of biphenyl in large reactors, with careful monitoring of reaction conditions to ensure high yield and purity. The product is then purified through crystallization or distillation .
化学反应分析
Types of Reactions: 1,1’-Biphenyl, 2,2’,3,4,6-pentabromo- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding biphenyl derivatives with different oxidation states.
Reduction Reactions: Reduction of the bromine atoms can lead to the formation of less brominated biphenyl compounds.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium hydroxide or potassium hydroxide in polar solvents.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Substitution Reactions: Formation of biphenyl derivatives with different functional groups.
Oxidation Reactions: Formation of biphenyl quinones or other oxidized derivatives.
Reduction Reactions: Formation of less brominated biphenyl compounds.
科学研究应用
1,1’-Biphenyl, 2,2’,3,4,6-pentabromo- has several scientific research applications, including:
Chemistry: Used as a flame retardant in the synthesis of various polymers and materials.
Biology: Studied for its effects on biological systems, including its potential toxicity and environmental impact.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
作用机制
The mechanism of action of 1,1’-Biphenyl, 2,2’,3,4,6-pentabromo- involves its interaction with biological molecules and pathways. The compound can bind to proteins and enzymes, altering their function and activity. It can also interact with cellular membranes, affecting their integrity and permeability. The bromine atoms in the compound contribute to its flame-retardant properties by releasing bromine radicals that inhibit the combustion process .
相似化合物的比较
- 2,2’,4,5,5’-Pentabromobiphenyl
- 2,2’,3,4,5,6-Hexabromobiphenyl
- Decabromodiphenyl ether (DBDPE)
Comparison: 1,1’-Biphenyl, 2,2’,3,4,6-pentabromo- is unique due to its specific bromination pattern, which imparts distinct chemical and physical properties. Compared to other polybrominated biphenyls, it has a higher degree of bromination, leading to enhanced flame-retardant properties. Additionally, its specific substitution pattern affects its reactivity and interactions with other molecules .
属性
CAS 编号 |
77910-04-4 |
|---|---|
分子式 |
C12H5Br5 |
分子量 |
548.7 g/mol |
IUPAC 名称 |
1,2,3,5-tetrabromo-4-(2-bromophenyl)benzene |
InChI |
InChI=1S/C12H5Br5/c13-7-4-2-1-3-6(7)10-8(14)5-9(15)11(16)12(10)17/h1-5H |
InChI 键 |
HFCFSKONCLKHSY-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C(=C1)C2=C(C(=C(C=C2Br)Br)Br)Br)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


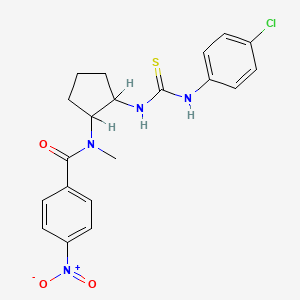
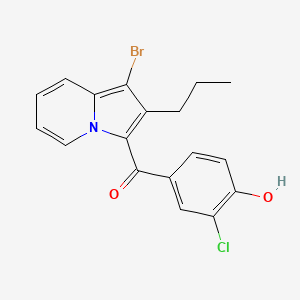
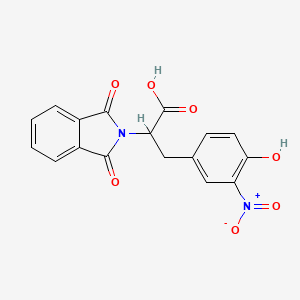
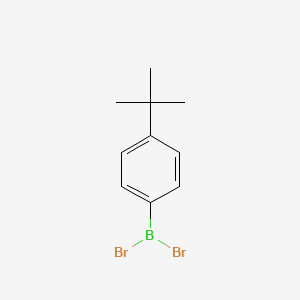
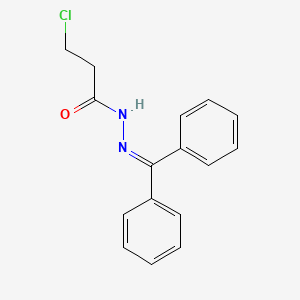
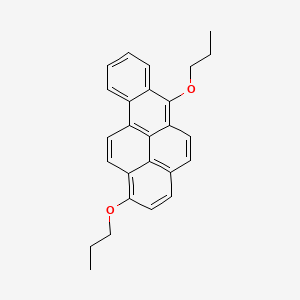
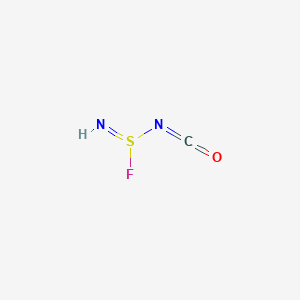
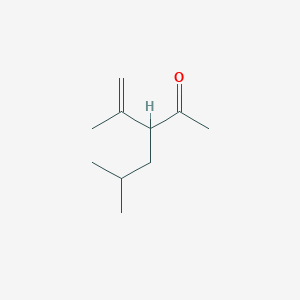

![Ethanone, 1-[2-hydroxy-6-(methoxymethoxy)phenyl]-](/img/structure/B14437740.png)
![3-Chloro-N-[(1-oxo-1lambda~5~-pyridin-4-yl)methyl]benzamide](/img/structure/B14437747.png)
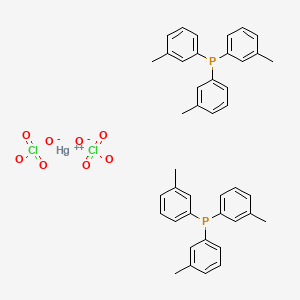
![[3-(Acetyloxy)-2-oxo-2H-pyran-6-yl]methylene diacetate](/img/structure/B14437763.png)
